molecular formula C15H24N4OS B6519839 4-butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide CAS No. 933239-28-2

4-butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide

Cat. No.: B6519839
CAS No.: 933239-28-2
M. Wt: 308.4 g/mol
InChI Key: BGYWMBWLMQDYDH-UHFFFAOYSA-N
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Description

4-Butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide is a complex organic compound featuring a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core [1,2,4]triazolo[3,4-b][1,3]thiazole moiety. One common approach is the cyclization of 4-amino-1,2,4-triazole-3-thiols with appropriate carboxylic acids[_{{{CITATION{{{. The reaction conditions often require heating at reflux temperatures and the use of catalysts or reagents like phosphorous oxychloride[

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of this compound has been explored in various studies. It exhibits potential antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infections and inflammatory conditions.

Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3]thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

  • Cyclohexane-1-carboxamide derivatives: These compounds have similar functional groups and can be used in similar synthetic applications.

Uniqueness: 4-Butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide stands out due to its specific combination of structural features, which contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

4-butyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-2-3-4-11-5-7-12(8-6-11)13(20)16-14-17-18-15-19(14)9-10-21-15/h11-12H,2-10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYWMBWLMQDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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